REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[S:10]([NH2:13])(=[O:12])=[O:11].Cl.[CH:15](N)=N.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][CH:15]=[N:13][S:10](=[O:11])(=[O:12])[C:3]=2[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1)OC)S(=O)(=O)N
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Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=N)N
|
Name
|
|
Quantity
|
2.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
There is stirred for 1 night at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The toluene is evaporated off in vacuo
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(NC=NS2(=O)=O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |